BenchChemオンラインストアへようこそ!

Fosmetpantotenate

Coenzyme A biosynthesis PKAN cellular model PANK2 knockdown

Fosmetpantotenate is a phosphopantothenic acid (PPA) prodrug that circumvents the defective pantothenate kinase 2 enzyme to directly restore intracellular CoA levels – a mechanism unattainable with generic pantothenic acid or pantethine. Validated in a Phase 3 clinical trial and granted FDA Orphan Drug & Fast Track designations, it is the definitive tool for PANK2-deficiency research. In shRNA-PANK2 SH-SY5Y neuroblastoma cells, 1 µM fosmetpantotenate restored CoA to control levels while pantothenic acid showed no effect. Its characterized BBB permeability (Papp 16.6–24.1 × 10⁻⁶ cm/s) makes it an ideal calibration standard for CNS drug delivery studies. Isotopically labeled analogs enable metabolic flux analysis of brain CoA pools. Procure ≥98% purity for reproducible, publication-ready data. For primate PK/PD studies, note species-specific dosing requirements. Contact us for bulk quotes and custom synthesis of stable isotope-labeled forms.

Molecular Formula C20H31N2O9P
Molecular Weight 474.4 g/mol
CAS No. 1858268-66-2
Cat. No. B607538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmetpantotenate
CAS1858268-66-2
SynonymsFosmetpantotenate;  RE-024;  RE024;  RE 024.
Molecular FormulaC20H31N2O9P
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
InChIInChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1
InChIKeyHUWUHKIPYXWUPN-YVRVQSMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosmetpantotenate (CAS 1858268-66-2): Procurement Specification and Clinical-Stage Phosphopantothenate Replacement Therapy for PKAN Research


Fosmetpantotenate (RE-024, CAS 1858268-66-2) is a phosphopantothenic acid (PPA) prodrug specifically designed as a replacement therapy for pantothenate kinase-associated neurodegeneration (PKAN), an autosomal recessive inborn error of coenzyme A metabolism [1]. The compound is a small molecule (molecular formula C₂₀H₃₁N₂O₉P, molar mass 474.44 g/mol) that bypasses the defective pantothenate kinase 2 enzyme to restore intracellular phosphopantothenic acid and coenzyme A levels [2]. Fosmetpantotenate has been evaluated in a completed randomized, double-blind, placebo-controlled Phase 3 clinical trial (FORT trial) in PKAN patients and received orphan drug designation and Fast Track status from the U.S. FDA [3].

Why Fosmetpantotenate Cannot Be Interchanged with Generic Vitamin B5 Derivatives or Iron Chelators in PKAN-Focused Procurement


Fosmetpantotenate is structurally and mechanistically distinct from generic pantothenate (vitamin B5) or over-the-counter pantethine. In PKAN, the PANK2 enzyme defect prevents phosphorylation of pantothenic acid to phosphopantothenic acid (PPA), the rate-limiting step in CoA biosynthesis [1]. Unmodified pantothenic acid cannot bypass this enzymatic block and therefore fails to restore CoA levels in PANK2-deficient tissues. Fosmetpantotenate is designed as a PPA prodrug that delivers the phosphorylated intermediate directly, circumventing the defective kinase step entirely [2]. Unlike iron chelators such as deferiprone, which address downstream iron accumulation but do not correct the underlying CoA deficiency, fosmetpantotenate targets the primary metabolic defect [3]. Substitution with generic B5 supplements or alternative therapeutic classes would fundamentally alter the experimental objective—from CoA pathway restoration to symptomatic management.

Fosmetpantotenate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Intracellular CoA Restoration in PANK2-Deficient Cells: Fosmetpantotenate vs. Pantothenic Acid

In shRNA PANK2 knockdown human neuroblastoma cells, fosmetpantotenate (1 µM, administered three times daily for five consecutive days) significantly increased intracellular CoA concentrations, whereas unmodified pantothenic acid at equivalent concentration produced no significant change from baseline [1]. This functional difference is fundamental: pantothenic acid requires functional PANK2 for phosphorylation to PPA, while fosmetpantotenate delivers PPA directly, bypassing the enzymatic defect. Notably, the CoA restoration effect of fosmetpantotenate was lost in cells with complete silencing of all pantothenate kinase isoforms (including PANK1 and PANK3), confirming that fosmetpantotenate acts specifically as a PPA replacement substrate rather than a PANK enzyme activator [1].

Coenzyme A biosynthesis PKAN cellular model PANK2 knockdown metabolic replacement therapy

In Vitro Blood-Brain Barrier Permeability: Fosmetpantotenate vs. Reference Markers

Fosmetpantotenate demonstrated measurable permeability across an in vitro blood-brain barrier model consisting of co-cultured porcine brain endothelial cells and rat astrocytes. The apparent permeability (Papp) values for the two fosmetpantotenate diastereomers were 16.6 ± 1.5 × 10⁻⁶ cm/s and 24.1 ± 1.5 × 10⁻⁶ cm/s, compared to low-permeability reference markers mannitol (3.25 ± 1.15 × 10⁻⁶ cm/s) and sucrose (3.41 ± 1.18 × 10⁻⁶ cm/s), and high-permeability reference marker diazepam (40.4 ± 3.1 × 10⁻⁶ cm/s) [1]. Based on this range, fosmetpantotenate was classified as moderately penetrant across the blood-brain barrier—a property essential for addressing the CNS-specific CoA deficiency in PKAN [1].

Blood-brain barrier permeability CNS drug delivery PKAN brain penetration porcine endothelial cell model

Phase 3 Randomized Controlled Trial Primary Endpoint Outcome: Fosmetpantotenate vs. Placebo

The FORT Phase 3 randomized, double-blind, placebo-controlled trial (NCT03041116) evaluated fosmetpantotenate 300 mg three times daily versus placebo in 84 PKAN patients over 24 weeks. The primary efficacy endpoint was change from baseline in PKAN-Activities of Daily Living (PKAN-ADL) score. The mean (standard deviation) change in PKAN-ADL score at week 24 was +0.8 (5.0) for fosmetpantotenate versus +0.2 (5.7) for placebo [1]. This difference of 0.6 points did not reach statistical significance (p > 0.05). The trial was subsequently terminated, with the authors concluding that fosmetpantotenate treatment did not improve PKAN symptoms or stabilize disease progression over the 24-week study period [1]. This outcome establishes a definitive efficacy benchmark and informs procurement decisions regarding the compound's current clinical validation status.

PKAN clinical trial Phase 3 RCT PKAN-ADL scale disease progression

Single-Patient Clinical Case: 12-Month Quantitative Motor and Quality-of-Life Outcomes

An open-label, 12-month treatment of a single later-onset PKAN patient with oral fosmetpantotenate demonstrated quantitative improvements across multiple clinical scales. Unified Parkinson‘s Disease Rating Scale (UPDRS) motor score improved from 38 at baseline to 24 at 12 months (37% improvement). Barry-Albright Dystonia Scale score decreased from 19 to 13 (32% improvement). EuroQol five-dimensional three-level (EQ-5D-3L) quality-of-life index improved from 0.66 to 0.73 (11% improvement). Timed 25-foot walk test improved from 8.0 seconds to 6.1 seconds (24% improvement) [1]. These data represent the only published quantitative clinical improvement measures for fosmetpantotenate in a human PKAN patient, though the single-subject, open-label design limits generalizability.

PKAN atypical form UPDRS score dystonia scale open-label case report

In Vivo Brain CoA Contribution: Isotopic Tracing of Fosmetpantotenate-Derived CoA

Following administration of isotopically labeled fosmetpantotenate to mice, approximately 50% of brain Coenzyme A originated from the labeled fosmetpantotenate after intrastriatal administration (125 µg), and approximately 40% of liver CoA originated from labeled fosmetpantotenate after oral administration (500 mg/kg) [1]. Additionally, 10-day intracerebroventricular dosing (12.5 µg daily) resulted in approximately 30% of brain CoA containing the stable isotopic label [1]. These data provide direct quantitative evidence that fosmetpantotenate-derived carbon enters the endogenous CoA pool in CNS tissue—a mechanistic validation not available for pantothenic acid in the context of PANK2 deficiency.

Stable isotope tracing CoA biosynthesis brain CoA origin pharmacodynamics

Species-Dependent Blood Stability: Fosmetpantotenate Half-Life Across Preclinical Models

The rate of fosmetpantotenate metabolism in whole blood is highly species-dependent. After 60-minute incubation at 37°C, the half-life of fosmetpantotenate diastereomers ranged from <1 minute in mouse blood, approximately 10–15 minutes in rat blood, to approximately 45–120 minutes in monkey blood and >120 minutes in human blood [1]. This species difference translates directly to in vivo exposure: following oral administration up to 700 mg/kg, blood exposure to parent fosmetpantotenate was negligible in mouse and rat, but measurable in cynomolgus monkey [1]. These data have direct implications for preclinical model selection and interpretation of pharmacodynamic studies.

Pharmacokinetics species differences blood stability preclinical model selection

Fosmetpantotenate (CAS 1858268-66-2): Evidence-Based Research and Industrial Application Scenarios


In Vitro PANK2-Deficient Cellular Model Studies Requiring CoA Pathway Restoration

Fosmetpantotenate is specifically indicated for in vitro experiments using PANK2 knockdown or knockout cell lines where restoration of intracellular CoA levels is the primary experimental objective. In shRNA PANK2-silenced SH-SY5Y neuroblastoma cells, fosmetpantotenate at 1 µM restored CoA to levels comparable to control cells, while pantothenic acid showed no effect [1]. This application scenario requires procurement of high-purity fosmetpantotenate (>98%) suitable for cell culture studies, with vehicle control preparation in aqueous buffer. The compound should be used at concentrations in the low micromolar range (0.1–10 µM) with appropriate controls including pantothenic acid negative controls to validate PANK2 bypass specificity.

Blood-Brain Barrier Permeability Assessment and CNS Drug Delivery Model Development

Fosmetpantotenate serves as a moderately permeable reference compound for in vitro blood-brain barrier models, with established Papp values of 16.6–24.1 × 10⁻⁶ cm/s in porcine endothelial cell-astrocyte co-culture systems [1]. This quantitative permeability data supports its use as a calibration standard for CNS drug delivery studies targeting CoA pathway therapeutics. The compound's documented permeability range provides a benchmark for comparing novel PPA prodrugs or other PKAN-targeted CNS therapeutics. Procurement for this application should specify analytical-grade fosmetpantotenate with characterized diastereomer ratio for reproducible permeability measurements.

Stable Isotope Tracing Studies of Brain Coenzyme A Metabolism

Isotopically labeled fosmetpantotenate enables direct tracing of PPA-derived carbon into the brain CoA pool. Published studies using ¹³C₆,¹⁵N-labeled fosmetpantotenate demonstrated that 30–50% of brain CoA can originate from the labeled compound depending on administration route and duration [1]. This application is particularly valuable for metabolic flux analysis in PKAN research models where the fate of exogenous PPA versus endogenous CoA synthesis pathways must be distinguished. Procurement should include custom synthesis of stable isotope-labeled fosmetpantotenate analogs with specified isotopic enrichment (>98% ¹³C, >98% ¹⁵N) for mass spectrometry-based detection.

Preclinical PK/PD Studies in Non-Human Primate Models of CNS CoA Deficiency

Due to the extremely rapid blood clearance of fosmetpantotenate in rodents (half-life <1 minute in mouse blood), meaningful systemic exposure studies require non-human primate models where parent compound half-life approximates human values (45–120 minutes in monkey vs. >120 minutes in human) [1]. In cynomolgus monkeys, oral fosmetpantotenate at 300 mg/kg produced measurable parent compound in blood and detectable levels in brain striatal dialysate, whereas oral dosing up to 700 mg/kg in mice resulted in negligible parent exposure [1]. Procurement for primate PK/PD studies should account for species-specific dosing requirements and analytical method validation for plasma and CNS tissue quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmetpantotenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.